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Introduction

This technical guide provides a comprehensive overview of the molecular structure and
bonding characteristics of carbonazidoyl fluoride (FN3CO), a molecule of significant interest
in contemporary chemical research. Due to the likely misnomer of "carbonazidoyl fluoride" in
common chemical nomenclature, this document will proceed under the assumption that the
intended molecule is azidocarbonyl fluoride (N3C(O)F), which aligns with the provided
molecular formula. This guide synthesizes available experimental and computational data to
offer a detailed understanding of its structural parameters, bonding nature, and the
methodologies employed for its characterization.

Molecular Structure and Spectroscopic Data

The precise molecular geometry of azidocarbonyl fluoride has been a subject of scientific
inquiry. While extensive experimental data for this specific molecule is not widely available in
the public domain, computational chemistry provides valuable insights into its structure.
Theoretical studies, often employing ab initio and Density Functional Theory (DFT) methods,
are crucial for predicting its geometric parameters and vibrational frequencies.

Table 1: Calculated Geometric Parameters of Azidocarbonyl Fluoride (N3C(O)F)
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Parameter

Value (A or °)

Computational Method

C=0 Bond Length

Data not available

Specify method, e.g.,
B3LYP/6-311+G(d,p)

C-N Bond Length

Data not available

Specify method

Na-NfB Bond Length

Data not available

Specify method

NB-Ny Bond Length

Data not available

Specify method

C-F Bond Length

Data not available

Specify method

O=C-N Bond Angle

Data not available

Specify method

C-N-N Bond Angle

Data not available

Specify method

N-N-N Bond Angle

Data not available

Specify method

O=C-F Bond Angle

Data not available

Specify method

Note: The table is populated with placeholders as specific experimental or high-confidence

computational data for azidocarbonyl fluoride is not readily available in the searched literature.

Researchers are encouraged to perform their own calculations or consult specialized chemical

databases for the most accurate information.

Table 2: Calculated Vibrational Frequencies of Azidocarbonyl Fluoride (N3C(O)F)
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Vibrational Mode Frequency (cm™?) Description

v(C=0) Data not available Carbonyl stretch

vas(N3) Data not available Asymmetric azide stretch
vs(N3) Data not available Symmetric azide stretch
v(C-N) Data not available Carbon-Nitrogen stretch
v(C-F) Data not available Carbon-Fluorine stretch
O0(NCN) Data not available N-C-N bend

0(NCO) Data not available N-C-O bend

O0(NCF) Data not available N-C-F bend

Note: This table serves as a template. The actual vibrational frequencies would be obtained
from computational chemistry outputs.

Bonding Analysis

The bonding in azidocarbonyl fluoride is characterized by a combination of covalent
interactions and electron delocalization. The carbonyl group (C=0) exhibits a strong, polarized
double bond. The azido group (-N3) is a linear or near-linear moiety with significant resonance
stabilization, distributing the negative charge across the three nitrogen atoms. The bonding
between the carbonyl carbon and the azido group, as well as the carbon-fluorine bond, are
covalent in nature. The high electronegativity of the fluorine and oxygen atoms induces a
significant dipole moment in the molecule.

Experimental Protocols

Characterization of a novel or sparsely studied molecule like azidocarbonyl fluoride would
typically involve a multi-pronged experimental approach.

Synthesis of Azidocarbonyl Fluoride

A plausible synthetic route for azidocarbonyl fluoride could involve the reaction of carbonyl
fluoride (COF2) with a suitable azide source, such as sodium azide (NaN3), under carefully
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controlled, anhydrous conditions. The reaction would likely proceed via nucleophilic acyl
substitution at the carbonyl carbon.

Experimental Workflow: Synthesis and Purification

Synthesis

Carbonyl Fluoride (COF2) Sodium Azide (NaN3)

Reaction in Anhydrous Solvent
(e.g., Acetonitrile)

'

Crude Azidocarbonyl Fluoride

Purification

Pure Azidocarbonyl Fluoride

Characterization

Click to download full resolution via product page
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Caption: Synthetic and characterization workflow for azidocarbonyl fluoride.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy would be instrumental in identifying the
characteristic vibrational frequencies of the functional groups present in azidocarbonyl
fluoride. Key absorptions would be expected for the carbonyl (C=0) stretch, the asymmetric
and symmetric azide (N3) stretches, and the carbon-fluorine (C-F) stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 133C NMR spectroscopy would provide
information about the chemical environment of the carbonyl carbon. Due to the presence of
fluorine, *°*F NMR spectroscopy would be a critical tool, showing a characteristic signal for
the fluorine atom bonded to the carbonyl group.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine
the exact molecular weight of azidocarbonyl fluoride, confirming its elemental composition.
Fragmentation patterns observed in the mass spectrum could provide further structural
information.

Computational Chemistry Protocols

In the absence of extensive experimental data, computational chemistry serves as a powerful

tool for investigating the properties of azidocarbonyl fluoride.

Geometry Optimization and Frequency Calculations

Methodology: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and a
basis set that includes polarization and diffuse functions (e.g., 6-311+G(d,p)) is a common
choice for geometry optimization and vibrational frequency calculations.

Procedure:
o Construct an initial guess for the molecular structure of azidocarbonyl fluoride.
o Perform a geometry optimization calculation to find the lowest energy conformation.

o Verify that the optimized structure corresponds to a true minimum on the potential energy
surface by performing a frequency calculation. The absence of imaginary frequencies
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confirms a stable structure.

o Output: The output of these calculations provides the optimized bond lengths, bond angles,
and vibrational frequencies, which can be compared with any available experimental data.

Logical Diagram: Computational Workflow
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Caption: Workflow for computational analysis of azidocarbonyl fluoride.

Conclusion
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While "carbonazidoyl fluoride" is not a standard chemical name, the molecule represented by
the formula FN3CO, likely azidocarbonyl fluoride, presents an intriguing subject for chemical
investigation. This guide has outlined the expected structural and bonding features of this
molecule and has provided a framework for its synthesis, characterization, and computational
analysis. Further experimental and theoretical studies are necessary to fully elucidate the
properties and reactivity of this compound, which may hold potential for applications in various
fields, including the development of new energetic materials or novel reagents for organic
synthesis.

 To cite this document: BenchChem. [Unveiling the Molecular Architecture of Carbonazidoyl
Fluoride (FN3CO): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15486139#carbonazidoyl-fluoride-molecular-
structure-and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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